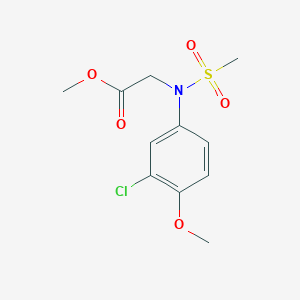

N-(3-氯-4-甲氧基苯基)-N-(甲基磺酰基)甘氨酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

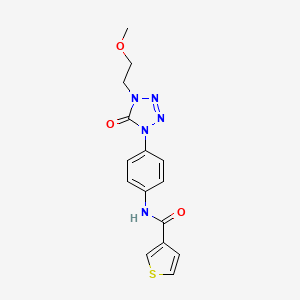

The compound of interest, methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate, is a chemical entity that appears to be related to various sulfonamide and ester derivatives. These types of compounds are often involved in the synthesis of pharmaceuticals and have diverse applications in medicinal chemistry. The papers provided discuss related compounds and their synthesis, which can offer insights into the properties and potential synthetic routes for the compound .

Synthesis Analysis

The synthesis of related compounds involves the transformation of esters into arylsulfonamido esters, as seen in the direct transformation of L-tyrosine and D-(4-hydroxyphenyl)glycine methyl esters with arylsulfonyl chlorides . Another relevant synthesis is the convergent synthesis of methyl sulfomycinate and sulfomycinic amide, starting from diethoxyacetonitrile . Additionally, the asymmetric synthesis of methyl (2R,3S)-3-(4-methoxyphenyl) glycidate, a key intermediate of diltiazem, is achieved via the Mukaiyama aldol reaction . These methods could potentially be adapted for the synthesis of methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate.

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest often includes arylsulfonyl groups and ester functionalities. The presence of these groups can influence the reactivity and stereochemistry of the molecules. For instance, the use of chiral oxazaborolidine-mediated reactions can lead to high enantioselectivity in the synthesis of related compounds . The molecular structure of these compounds is critical in determining their chemical behavior and potential applications.

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the N-arylsulfonylation of amino acid esters , the degradation of thiopeptide antibiotics to form sulfomycinic amide , and the cyclopropanation reactions catalyzed by rhodium(II) N-(arylsulfonyl)prolinate . These reactions are characterized by their selectivity and the ability to produce compounds with specific stereochemistry, which is crucial for the activity of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate are influenced by their functional groups. For example, the presence of the methoxy group can affect the solubility and reactivity of the compound. The solvation effects, as discussed in the specific solvation for the chemoselective arylsulfonylation of tyrosine derivatives, can dramatically increase chemoselectivity . The permethylation of complex carbohydrates using methylsulfinyl carbanion in dimethyl sulfoxide demonstrates the reactivity of sulfone derivatives under specific conditions . Additionally, the kinetics and mechanism of formation of benzothiadiazine dioxides from related sulfamides are influenced by the presence of N-methyl substituents .

科学研究应用

破骨细胞生成抑制和骨质流失预防: 一项研究探索了 N-苯基-甲基磺酰胺乙酰胺 (PMSA) 的破骨细胞抑制活性,其结构与 N-(3-氯-4-甲氧基苯基)-N-(甲基磺酰基)甘氨酸甲酯相关。PMSA 在预防骨质流失方面显示出有希望的结果,特别是在绝经后骨质疏松症中,通过抑制破骨细胞分化和相关的信号通路 (Eunjin Cho 等人,2020 年)。

农业除草剂和杀虫剂的流动性和持久性: 对与 N-(3-氯-4-甲氧基苯基)-N-(甲基磺酰基)甘氨酸甲酯具有结构相似性的相关化合物(如异丙甲草胺和呋喃丹)的流动性和持久性进行的研究提供了对其环境影响的见解。研究发现异丙甲草胺的流动性有限,半衰期在 3 到 4 周范围内 (B. T. Bowman,1988 年)。

四氢异喹啉的合成: 一项研究报告了基于 N-(3-氯-4-甲氧基苯基)-N-(甲基磺酰基)甘氨酸甲酯等化合物的官能团合成新的合成当量,以方便合成 4-芳基-1,2,3,4-四氢异喹啉骨架 (Harikrishna Kommidi 等人,2010 年)。

地尔硫卓前体的合成: 对相关化合物的不对称还原的研究导致了合成心血管药物地尔硫卓的关键中间体的有效方法。这包括将与 N-(3-氯-4-甲氧基苯基)-N-(甲基磺酰基)甘氨酸甲酯结构相似的化合物转化为具有药学意义的产品 (Cheng Chen 等人,2021 年)。

环境分析: 一项关于加拿大母乳中多氯联苯代谢物测定的研究涉及分析与 N-(3-氯-4-甲氧基苯基)-N-(甲基磺酰基)甘氨酸甲酯结构相似的化合物,有助于了解环境污染物 (W. Newsome & D. Davies,1996 年)。

苏丹的合成: 研究证明了使用与 N-(3-氯-4-甲氧基苯基)-N-(甲基磺酰基)甘氨酸甲酯相关的化合物合成双环苏丹。这项研究突出了此类化合物在合成多种有机分子中的潜力 (V. Rassadin 等人,2009 年)。

安全和危害

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

未来方向

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.

Please consult with a chemistry professional or academic database for more specific information. Remember to always follow safety guidelines when handling chemicals.

属性

IUPAC Name |

methyl 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO5S/c1-17-10-5-4-8(6-9(10)12)13(19(3,15)16)7-11(14)18-2/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGLIPPTIPJZHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)

![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)

![4-Azaspiro[2.4]heptane](/img/structure/B2514319.png)

![N-(4-chlorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2514320.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)